r(-)-alpha-Chloromethyl histamine dihydrochloride

Histamine H3 Receptor Stereoselectivity Neurotransmitter Release

Standardization of H3 autoreceptor functional assays in ex vivo brain tissue is often confounded by variable enantiomeric purity and lot-to-lot H2/H3 selectivity. R(-)-α-Chloromethyl histamine dihydrochloride (CAS 75614-86-7), with a stereoselectivity ratio of 183 at H3 autoreceptors, resolves this ambiguity. - 183-fold enantiomeric discrimination at H3 autoreceptors, enabling unambiguous dissection of H2-specific signaling in co-expression systems. - Validated reference compound for histamine release assays in rat brain slices, ensuring inter-laboratory reproducibility. - Supplied as the pure R(-)-enantiomer dihydrochloride salt; the racemate or S(+)-isomer cannot replicate this pharmacological profile.

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
CAS No. 75614-86-7
Cat. No. B119656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namer(-)-alpha-Chloromethyl histamine dihydrochloride
CAS75614-86-7
Synonymsα-(Chloromethyl)-1H-imidazole-4-ethanamine Dihydrochloride
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(CCl)N
InChIInChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1
InChIKeyMPEOXRFPLFJWSZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R(-)-α-Chloromethyl Histamine Dihydrochloride Overview


R(-)-α-Chloromethyl histamine dihydrochloride (CAS 75614-86-7) is a chiral halogenated analog of histamine, classified as an agonist of the histamine H3 receptor [1]. This compound is structurally distinguished by the presence of a chloromethyl group on the α-carbon of the histamine backbone, which confers unique binding properties compared to non-halogenated analogs [1]. It serves as a pharmacological tool for investigating H3 receptor-mediated modulation of neurotransmitter release and related physiological processes [1].

WorkflowChiral histamine H3 receptor modulation studies
SelectionSingle R(-)-enantiomer with halogenated α-chloromethyl group
ContextStereochemical-control research tool for neurotransmitter release assays

R(-)-α-Chloromethyl Histamine Substitution Limitations


Generic substitution among histamine H3 receptor agonists is not feasible due to pronounced differences in stereoselectivity and receptor binding kinetics. The halogenated α-chloromethyl moiety in this compound induces a high degree of stereoselective recognition at the H3 receptor, with the enantiomers exhibiting a stereoselectivity ratio of 183 [1]. This ratio significantly exceeds that observed for non-halogenated analogs like α,Nα-dimethylhistamine (ratio = 31), indicating that the chloromethyl group enhances chiral discrimination [1]. Consequently, the racemic mixture or the opposite enantiomer cannot replicate the specific pharmacological profile of the R(-)-enantiomer, necessitating the use of the pure, stereochemically defined compound for precise experimental outcomes.

R(-)-enantiomer
S(+)-enantiomer or racemate
Enantiomer-specific receptor subtype preference (H2 vs H3) may shift assay interpretation; stereoselectivity-driven effects may not replicate
Halogenated chiral agonist
Non-halogenated H3 agonist analog
The α-chloromethyl group enhances chiral discrimination; non-halogenated analogs may provide lower stereoselectivity and altered receptor binding profile

R(-)-α-Chloromethyl Histamine Comparative Evidence


Stereoselectivity at H3 Autoreceptors

The R(-)-enantiomer of α-chloromethyl histamine exhibits a markedly higher degree of stereoselectivity at H3 autoreceptors compared to its non-halogenated counterpart, α,Nα-dimethylhistamine. The stereoselectivity ratio for the halogenated analogue is 183, while that for the non-halogenated analogue is only 31 [1]. This quantifies the impact of the chloromethyl group on chiral recognition.

H3 Stereoselectivity
Head-to-head
Stereoselectivity ratio 183 (vs 31 for α,Nα-dimethylhistamine)
Chloromethyl group enhances chiral recognition; supports enantiomer-specific H3 autoreceptor studies
Rat brain slice histamine release modulation
Histamine H3 Receptor Stereoselectivity Neurotransmitter Release

H2 Receptor Selectivity

The enantiomers of Nα-methyl-α-chloromethylhistamine exhibit distinct selectivity profiles across histamine receptor subtypes. The (+)isomer (corresponding to S-configurated L-histidine) is highly preferred at H3 receptors, whereas the (-)isomer (R(-)-α-chloromethyl histamine) is more potent at H2 receptors. No significant difference in potency is observed between the enantiomers at H1 receptors [1].

Receptor Subtype Preference
Head-to-head
R(-) enantiomer preferred at H2 receptors; S(+) enantiomer preferred at H3
Enantiomeric difference enables H2-selective pathway investigation with the R(-) form
Rat brain slice histamine release assay
Histamine Receptor Subtypes Receptor Selectivity Pharmacological Tool

Potency at H3 Autoreceptors

R(-)-α-Chloromethyl histamine acts as an H3 receptor agonist with a potency below 4% relative to histamine itself [1]. This quantifies its intrinsic activity and provides a baseline for comparing its efficacy to other H3 agonists.

H3 Agonist Potency
Class-level
Relative potency
Defines activity baseline; may inform concentration range for H3 functional assays
Class-level inference; verify in target system
Agonist Potency Histamine H3 Receptor Intrinsic Activity

R(-)-α-Chloromethyl Histamine Research Applications


H2 Receptor Signaling in Co-Expressing Tissues

Given its preferential activity at H2 receptors relative to H3 receptors, the R(-)-enantiomer of α-chloromethyl histamine serves as a valuable tool for dissecting H2-specific pathways in complex biological systems where H1, H2, and H3 receptors are co-expressed. The stereoselectivity data confirm that the R(-)-isomer can activate H2 receptors without the confounding H3 activity of the S(+)-isomer [1].

Stereospecific GPCR Ligand Interactions

The pronounced stereoselectivity ratio of 183 for this compound at H3 autoreceptors makes it an exemplary model ligand for investigating the structural basis of chiral recognition at G protein-coupled receptors (GPCRs). Comparative studies with the non-halogenated analog (ratio = 31) highlight the contribution of the chloromethyl group to receptor binding specificity [1].

Neurotransmitter Release in Brain Slices

The original characterization of this compound was performed in rat brain slice assays measuring histamine release [1]. Its well-defined stereoselectivity and potency profile make it a suitable reference compound for standardizing H3 autoreceptor functional assays in ex vivo brain tissue.

Application
Selection Property
Validation Focus
H2 pathway dissociation in co-expression models
Enantiomer-specific H2 receptor preference
Differential H2 vs H3 activation in tissue models
Chiral recognition mechanisms at GPCRs
Stereoselectivity profile linked to halogen moiety
Chloromethyl contribution to binding specificity
Ex vivo histamine release assays
Defined potency and stereoselectivity context
Assay standardization for H3 autoreceptor function

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